5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine
Overview
Description
5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H9BrFN3 and its molecular weight is 282.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Functionalization : A study by Stroup et al. (2007) in "Organic letters" described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which allows for selective bromide substitution, 3-fluoro group substitution, and dihalo adduct formation under different conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Potential as Anti-Cancer Agents : Xie et al. (2008) in the "Journal of Organometallic Chemistry" synthesized novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and found they showed inhibitory effects on A549 cell growth, suggesting potential as anti-cancer agents (Xie, Pan, Zhao, Liu, Shin, Zhang, Zheng, Zhao, & Miao, 2008).
Anticonvulsant Activity : Kelley et al. (1995) in the "Journal of medicinal chemistry" found that 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, including 3-(2-fluorobenzyl) variants, show potent anticonvulsant activity against maximal electroshock-induced seizures in rats (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).
Aldose Reductase Inhibitor : Negoro et al. (1998) in the "Journal of medicinal chemistry" studied a compound closely related to 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine, which was identified as a highly potent aldose reductase inhibitor, showing significant in vitro and in vivo activity (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).
Synthesis of Pyrazinamide Analogues : Wati et al. (2020) in "Medicinal Chemistry Research" synthesized pyrazinamide analogues, including N-(4-fluorobenzyl)pyrazine-2-carboxamide, and tested their antitubercular bioactivity (Wati, Adyarini, Fatmawati, & Santoso, 2020).
Facile Synthesis and Electronic Properties : Ahmad et al. (2021) in "Molecules" detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions and explored their electronic and nonlinear optical properties (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).
Synthesis of Imidazo Pyrazines : Barlin and Ireland (1984) in the "Australian Journal of Chemistry" studied the synthesis of heterocyclic amplifiers of phleomycin, including 5-substituted 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, showing moderate activity (Barlin & Ireland, 1984).
properties
IUPAC Name |
5-bromo-3-[(2-fluorophenyl)methyl]pyrazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3/c12-10-6-15-11(14)9(16-10)5-7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYZUCYRZXTHCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CN=C2N)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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